molecular formula C6H8N2O2 B063354 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione CAS No. 188825-42-5

3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione

Cat. No. B063354
M. Wt: 140.14 g/mol
InChI Key: ARHVCUDVPULNTH-UHFFFAOYSA-N
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Description

3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is a chemical compound with the molecular formula C6H8N2O21. It is available for purchase from various chemical suppliers123.



Synthesis Analysis

Unfortunately, specific information on the synthesis of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is not readily available in the search results. However, it is likely that this compound can be synthesized through specific organic chemistry reactions involving diazabicyclo compounds4.



Molecular Structure Analysis

The molecular structure of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is defined by its molecular formula, C6H8N2O21. Unfortunately, specific details about its molecular structure are not readily available in the search results.



Chemical Reactions Analysis

Specific information on the chemical reactions involving 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is not readily available in the search results. However, as a diazabicyclo compound, it may participate in various organic reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione are not explicitly listed in the search results. However, its molecular formula is C6H8N2O21, and its molecular weight is 140.14 g/mol1.


Future Directions

The future directions for research and development involving 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione are not specified in the search results. However, it is available for purchase for research and development purposes12, suggesting that it may have potential applications in various fields of study.


properties

IUPAC Name

3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-6(10)4-2-3(4)5(9)7-8/h3-4H,2H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHVCUDVPULNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione

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